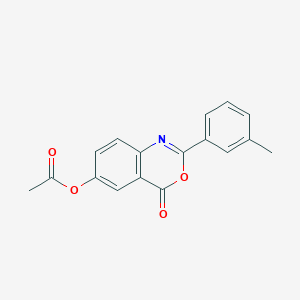
ethyl (4Z)-4-(2-furylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4Z)-4-(2-furylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a pyrrole ring, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4Z)-4-(2-furylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with furfural in the presence of a base, followed by cyclization and further functionalization to introduce the phenyl and carboxylate groups. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl (4Z)-4-(2-furylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include furanones, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
Ethyl (4Z)-4-(2-furylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl (4Z)-4-(2-furylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Ethyl (4Z)-4-(2-furylmethylene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl (2E)-2-(2-furylmethylene)hydrazinecarboxylate
- Ethyl (2E)-2-(2-furylmethylene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications
特性
分子式 |
C19H17NO4 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
ethyl (4Z)-4-(furan-2-ylmethylidene)-2-methyl-5-oxo-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-3-23-19(22)17-13(2)20(14-8-5-4-6-9-14)18(21)16(17)12-15-10-7-11-24-15/h4-12H,3H2,1-2H3/b16-12- |
InChIキー |
MNOASTLHTGPZOE-VBKFSLOCSA-N |
異性体SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=CO2)C3=CC=CC=C3)C |
正規SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CO2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-4-[4-(allyloxy)-3-methoxybenzylidene]-3-methylisoxazol-5(4H)-one](/img/structure/B11604505.png)
![3-[1-(5-chloro-2-methylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11604511.png)
![5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B11604521.png)
![methyl (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B11604522.png)
![(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11604530.png)
![9-(4-methoxyphenyl)-2-(o-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11604532.png)
![(5Z)-5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11604533.png)
![3-(4-Chlorophenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11604547.png)
![4-hydroxy-N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide](/img/structure/B11604550.png)
![2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11604551.png)
![3-[({[(2E)-3-(4-isopropylphenyl)prop-2-enoyl]amino}carbonothioyl)amino]-4-methoxybenzoic acid](/img/structure/B11604552.png)
![2-{[(E)-(1-benzyl-1H-indol-3-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11604554.png)

![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11604567.png)